![molecular formula C18H18N4O2 B7434160 3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide](/img/structure/B7434160.png)
3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as "compound 1" and belongs to the class of small molecule inhibitors that target specific enzymes involved in disease progression.
Mecanismo De Acción
The mechanism of action of 3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide involves the inhibition of CDK7. This compound binds to the ATP-binding pocket of CDK7, preventing the enzyme from phosphorylating its downstream targets. This, in turn, leads to cell cycle arrest and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that this compound can inhibit tumor growth in mouse models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide in lab experiments include its specificity for CDK7, its ability to induce apoptosis in cancer cells, and its potential for use in drug development. However, there are also limitations to using this compound in lab experiments. For example, it may not be effective in all types of cancer cells, and its toxicity and pharmacokinetic properties may need to be further studied.
Direcciones Futuras
There are several future directions for research on 3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide. One direction is to study its potential use in combination therapy with other cancer drugs. Another direction is to further investigate its pharmacokinetic properties in animal models. Additionally, more research is needed to determine the safety and efficacy of this compound in human clinical trials. Overall, 3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide shows promise as a potential drug candidate for the treatment of cancer, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide involves the reaction of furan-2-carboxylic acid, 2-methylpropan-2-ol, and 4-(pyrimidin-2-ylamino)aniline in the presence of a dehydrating agent. This reaction yields the desired compound, which can be purified using column chromatography. The purity of the compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide has been studied for its potential applications in medicinal chemistry. Specifically, this compound has been shown to inhibit the activity of a specific enzyme involved in cancer progression. This enzyme, known as CDK7, is a cyclin-dependent kinase that plays a crucial role in regulating the cell cycle. Inhibition of CDK7 has been shown to induce cell death in cancer cells, making it an attractive target for drug development.
Propiedades
IUPAC Name |
3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13(12-16-4-2-11-24-16)17(23)21-14-5-7-15(8-6-14)22-18-19-9-3-10-20-18/h2-11,13H,12H2,1H3,(H,21,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXFOSAMURADQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2,4-Bis(methylsulfonyl)phenoxy]-2-bromo-6-chloropyridine](/img/structure/B7434078.png)
![2-[(5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-yl)sulfanyl]-4-methyl-1,3-oxazole](/img/structure/B7434085.png)
![1-ethyl-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-3-carboxamide](/img/structure/B7434090.png)
![2-(2-bromo-4-fluorophenyl)-N-[2-[(3-bromo-2-methylphenyl)methyl]-3-hydroxypropyl]acetamide](/img/structure/B7434095.png)
![6-bromo-N-[4-(ethoxymethyl)phenyl]pyrazin-2-amine](/img/structure/B7434100.png)
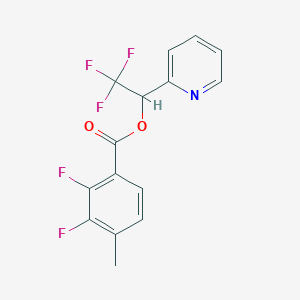
![N-[4-(2-fluoroethoxy)phenyl]-3-(pyrazin-2-ylamino)benzamide](/img/structure/B7434112.png)
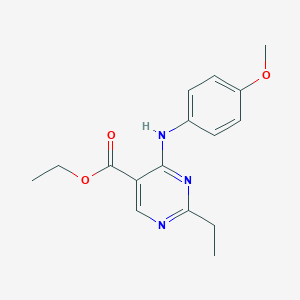

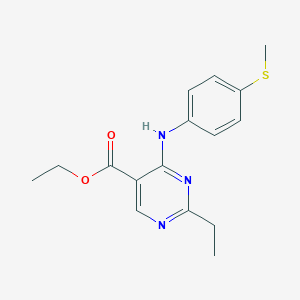
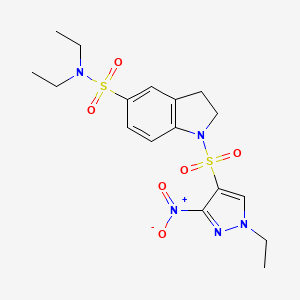
![Methyl 3-[4-[(6-cyanopyrazin-2-yl)amino]phenyl]propanoate](/img/structure/B7434163.png)
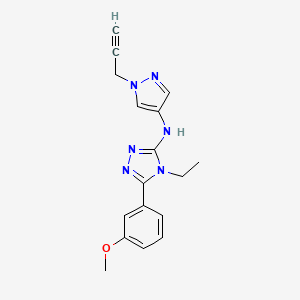
![N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434174.png)